molecular formula C13H16N2O2 B12049692 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid CAS No. 797812-92-1

2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid

Cat. No.: B12049692
CAS No.: 797812-92-1
M. Wt: 232.28 g/mol
InChI Key: RJIDVTBWWMPEGE-UHFFFAOYSA-N
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Description

2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

797812-92-1

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2-(2-propan-2-ylbenzimidazol-1-yl)propanoic acid

InChI

InChI=1S/C13H16N2O2/c1-8(2)12-14-10-6-4-5-7-11(10)15(12)9(3)13(16)17/h4-9H,1-3H3,(H,16,17)

InChI Key

RJIDVTBWWMPEGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C(C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

chemical structure of 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid

Molecular Structure and Physicochemical Properties

This compound is a derivative of benzimidazole, characterized by an isopropyl group at the 2-position of the benzimidazole ring and a propionic acid moiety attached to one of the nitrogen atoms of the imidazole ring.

1.1. Chemical Structure

The core of the molecule is a benzimidazole system, which consists of a fusion of benzene and imidazole rings. The isopropyl group, -CH(CH₃)₂, is attached to the carbon atom between the two nitrogen atoms of the imidazole ring. The propionic acid group, -CH(CH₃)COOH, is attached to one of the nitrogen atoms, leading to the IUPAC name: 2-(2-Isopropyl-1H-benzimidazol-1-yl)propanoic acid.

1.2. Physicochemical Properties (Predicted)

Based on the structure and data from analogous compounds, the following physicochemical properties are predicted:

PropertyPredicted Value
Molecular Formula C₁₃H₁₆N₂O₂
Molecular Weight 232.28 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water
pKa Estimated around 4-5 for the carboxylic acid group

Diagram of the Chemical Structure:

Synthesis_Workflow cluster_step1 Step 1: Phillips Condensation cluster_step2 Step 2: N-Alkylation & Hydrolysis OPD o-Phenylenediamine IPB 2-Isopropyl-1H-benzimidazole OPD->IPB IBA Isobutyric Acid IBA->IPB EBP Ethyl 2-bromopropionate Ester Ethyl 2-(2-isopropyl-benzoimidazol-1-yl)-propionate IPB->Ester + Ethyl 2-bromopropionate (Base, Solvent) FinalProduct This compound Ester->FinalProduct Hydrolysis (e.g., NaOH, H2O)

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

3.1. Synthesis of 2-Isopropyl-1H-benzimidazole

  • A mixture of o-phenylenediamine (10.8 g, 0.1 mol) and isobutyric acid (9.7 g, 0.11 mol) is heated at 140-150 °C for 4-6 hours in the presence of 4N HCl (50 mL).

  • The reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with cold water, and dried.

  • The crude product is recrystallized from an ethanol-water mixture to afford pure 2-isopropyl-1H-benzimidazole.

3.2. Synthesis of this compound

  • To a solution of 2-isopropyl-1H-benzimidazole (1.60 g, 10 mmol) in anhydrous DMF (30 mL), add sodium hydride (0.26 g, 11 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature, then add ethyl 2-bromopropionate (1.99 g, 11 mmol) dropwise.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude ester.

  • The crude ethyl 2-(2-isopropyl-benzoimidazol-1-yl)-propionate is dissolved in a mixture of ethanol (20 mL) and 2N NaOH (20 mL) and refluxed for 2-4 hours.

  • The ethanol is removed under reduced pressure, and the aqueous solution is acidified with 2N HCl to pH 4-5.

  • The precipitated solid is filtered, washed with water, and dried to yield this compound.

Spectroscopic Data (Predicted)

While experimental data for the title compound is not readily available, the following spectroscopic characteristics can be predicted based on its structure and data from similar benzimidazole derivatives. [1] 4.1. ¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1H-COOH
~7.6-7.2m4HAromatic C-H
~5.0q1H-CH(CH₃)COOH
~3.2septet1H-CH(CH₃)₂
~1.6d3H-CH(CH₃)COOH
~1.3d6H-CH(CH₃)₂

4.2. ¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~173-COOH
~155C2 (imidazole)
~143, 135Aromatic C (imidazole fusion)
~122, 115Aromatic C-H
~55-CH(CH₃)COOH
~28-CH(CH₃)₂
~21-CH(CH₃)₂
~18-CH(CH₃)COOH

4.3. Infrared (IR) Spectroscopy (KBr, cm⁻¹)

Frequency (cm⁻¹)Vibrational Mode
3400-2500 (broad)O-H stretching (carboxylic acid)
~3050Aromatic C-H stretching
~2970Aliphatic C-H stretching
~1710C=O stretching (carboxylic acid)
~1620, 1450C=C and C=N stretching (aromatic and imidazole rings)

4.4. Mass Spectrometry (ESI-MS)

  • Predicted [M+H]⁺: m/z 233.13

  • Predicted [M-H]⁻: m/z 231.11

Potential Applications in Drug Development

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The title compound, as a member of this class, holds potential for investigation in various therapeutic areas. The propionic acid moiety may enhance its pharmacokinetic properties, such as solubility and bioavailability.

Conclusion

This technical guide provides a comprehensive theoretical and practical framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles and offers a viable path for researchers to obtain this compound for further investigation. The predicted spectroscopic data serves as a valuable reference for its characterization. Given the pharmacological importance of the benzimidazole scaffold, this molecule represents a promising candidate for future drug discovery and development efforts.

References

  • PubChem. (n.d.). 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Performance Utilization of 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid (CAS: 797812-92-1) represents a privileged heterocyclic scaffold in modern medicinal chemistry. Structurally, it combines the bio-isosteric properties of the benzimidazole core—known for mimicking purines and interacting with diverse biological targets (GPCRs, kinases, ion channels)—with a chiral propionic acid tail.

This intermediate is critical for the synthesis of peptidomimetics , angiotensin II receptor antagonists , and H1-antihistamine analogs . Its alpha-methyl carboxylic acid moiety allows for the introduction of chirality, serving as a constrained phenylalanine or alanine bio-isostere.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): As a core scaffold for generating diversity-oriented libraries.

  • Peptidomimetic Synthesis: Replacement of amide bonds with benzimidazole spacers to improve metabolic stability.

  • GPCR Ligand Development: Structural analog to the "sartan" class and antihistamines like Bilastine.

Chemical Identity & Properties

Before initiating synthesis or coupling, verify the material against these specifications.

PropertySpecification
IUPAC Name 2-(2-(propan-2-yl)-1H-benzo[d]imidazol-1-yl)propanoic acid
CAS Number 797812-92-1
Molecular Formula C₁₃H₁₆N₂O₂
Molecular Weight 232.28 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calc) ~4.5 (Carboxylic acid), ~5.6 (Benzimidazole N3)
Chirality Contains one stereocenter (C2 of propionic acid).[1] Often supplied as racemate unless specified.

Synthetic Utility & Mechanism

The utility of this intermediate lies in its dual functionality: the imidazole nitrogen (N3) acting as a hydrogen bond acceptor and the carboxylic acid serving as a handle for amide coupling.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the synthesis of the intermediate and its downstream application in library generation.

G SM1 2-Isopropyl benzimidazole INT_Ester Intermediate Ester (N-Alkylation Product) SM1->INT_Ester K2CO3, DMF 60°C, 4h (SN2 Reaction) SM2 Ethyl 2-bromopropionate SM2->INT_Ester TARGET_ACID Target Intermediate: 2-(2-Isopropyl-benzoimidazol-1-yl) -propionic acid INT_Ester->TARGET_ACID LiOH, THF/H2O Hydrolysis DRUG Bioactive Amide (Library Product) TARGET_ACID->DRUG HATU, DIPEA Amide Coupling AMINE Diverse Amines (R-NH2) AMINE->DRUG

Figure 1: Synthetic workflow from raw materials to bioactive amide libraries.

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate (If starting from precursor)

Rationale: Commercial supplies can vary in purity. In-house synthesis ensures control over the N1 vs. N3 regioselectivity (though symmetrical in 2-isopropylbenzimidazole, alkylation creates the asymmetry).

Reagents:

  • 2-Isopropylbenzimidazole (1.0 eq)[2]

  • Ethyl 2-bromopropionate (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)

Step-by-Step:

  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropylbenzimidazole (10 mmol) in DMF (20 mL).

  • Deprotonation: Add

    
     (20 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes.
    
    • Note: The suspension may thicken; ensure efficient stirring.

  • Alkylation: Dropwise add Ethyl 2-bromopropionate (12 mmol).

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Checkpoint: Look for the disappearance of the starting benzimidazole (

      
      ). Product mass should be 
      
      
      
      .
  • Workup: Cool to RT. Pour into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Hydrolysis: Redissolve the crude ester in THF/Water (1:1, 20 mL). Add LiOH (2.5 eq). Stir at RT for 2 hours.

  • Isolation: Acidify carefully with 1M HCl to pH 3–4. The free acid (Target Intermediate) will precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Downstream Amide Coupling (Library Generation)

Rationale: This protocol uses HATU, a high-efficiency coupling reagent suitable for sterically hindered acids (due to the alpha-methyl group).

Reagents:

  • This compound (1.0 eq)[2][3][4]

  • Target Amine (

    
    ) (1.1 eq)
    
  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF or DCM

Step-by-Step:

  • Activation: Dissolve the propionic acid intermediate (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol) and HATU (0.6 mmol). Stir for 5 minutes at RT to form the active ester.

    • Visual Cue: Solution typically turns slightly yellow.

  • Coupling: Add the amine (0.55 mmol). Stir at RT for 2–12 hours.

  • Quench: Dilute with EtOAc (20 mL), wash with saturated

    
     (to remove byproducts) and 1M HCl (to remove unreacted amine, if product is not basic).
    
  • Purification: Concentrate and purify via preparative HPLC or flash chromatography.

Quality Control & Impurity Management

Critical Impurities

When sourcing or synthesizing this intermediate, screen for these specific impurities:

ImpurityOriginDetection MethodLimit
2-Isopropylbenzimidazole Unreacted Starting MaterialHPLC (RT ~3.5 min)< 0.5%
Acrylic Acid Derivatives Elimination byproduct of the propionateHPLC / NMR (Vinylic protons)< 0.1%
Regioisomers Only relevant if the benzimidazole ring has substituents at 4, 5, 6, or 7.1H-NMR (NOESY)N/A for symm. core
HPLC Method (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Benzimidazole absorption) and 210 nm.

Safety & Handling

  • GHS Classification: Irritant (Skin/Eye).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood, especially during the alkylation step involving alkyl bromides (lachrymators).

  • Storage: Store at 2–8°C. Hygroscopic; keep container tightly sealed.

References

  • Bansal, Y., & Silakari, O. (2012).[5] The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry.[5][6][][8] Link

  • PubChem. (2025).[1][9] Compound Summary for CAS 797812-92-1.[2][3][4] National Center for Biotechnology Information. Link

  • Roman, G. (2014).[10] N-Alkylation of benzimidazoles: A common synthetic route. The Scientific World Journal. Link

  • Sigma-Aldrich. (2024). Protocol for HATU Amide Coupling. Merck KGaA. Link

Sources

Application Note: Strategic N-Alkylation of 2-Isopropylbenzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide actionable, high-level technical guidance for the N-alkylation of 2-isopropylbenzimidazole. It moves beyond standard textbook procedures to address the specific steric and electronic challenges posed by the bulky 2-isopropyl group.

Executive Summary & Strategic Analysis

The N-alkylation of benzimidazoles is a fundamental transformation in medicinal chemistry, particularly for Angiotensin II receptor blockers (e.g., Telmisartan analogs) and antiviral agents. However, the 2-isopropyl group introduces a specific "Steric Wall" that complicates standard


 trajectories. Unlike 2-methyl or 2-hydrogen analogs, the isopropyl moiety creates significant steric bulk proximal to the nucleophilic nitrogen sites.

Key Challenges:

  • Steric Hindrance: The rotating isopropyl group physically shields the N-H site, reducing the rate of nucleophilic attack on alkyl halides.

  • Competitive Quaternization: Forcing conditions required to overcome steric hindrance can lead to over-alkylation (quaternization) at the N3 position.

  • Solubility: The lipophilicity of the 2-isopropyl group often necessitates polar aprotic solvents (DMF, DMSO) or Phase Transfer Catalysis (PTC) for optimal conversion.

This guide details three field-proven protocols: Cesium Carbonate Mediated Alkylation (The Gold Standard), Phase Transfer Catalysis (Green/Scalable), and Sodium Hydride Deprotonation (Forcing Conditions).

Mechanistic Insight: The "Cesium Effect" and Steric Control

To maximize yield, one must understand the interaction between the base cation and the substrate. We utilize the "Cesium Effect" where the large ionic radius of Cs


 forms a "loose" ion pair with the benzimidazolide anion, enhancing its nucleophilicity without tightly masking the nitrogen, which is crucial when the 2-isopropyl group already crowds the reaction center.
Visualization: Reaction Energy Landscape & Sterics

G Start 2-Isopropyl Benzimidazole Base Base Deprotonation (Cs2CO3 vs NaH) Start->Base pKa ~12.8 Anion Benzimidazolide Anion (Loose Ion Pair) Base->Anion N-H Removal TS Transition State (Steric Clash with 2-iPr) Anion->TS + R-X (Electrophile) Product N-Alkylated Product TS->Product Major Pathway Quat Quaternized Side Product TS->Quat Over-alkylation (Suppressed by Cs+)

Figure 1: The reaction pathway highlights the critical transition state where the 2-isopropyl group (steric clash) competes with the incoming electrophile. The use of Cesium (Cs+) stabilizes the anion while maintaining high nucleophilicity.

Experimental Protocols

Protocol A: The "Gold Standard" (Cesium Carbonate in DMF)

Best for: High-value substrates, complex electrophiles, and preventing over-alkylation.

Rationale: Cesium carbonate (


) provides higher solubility in organic solvents than 

and promotes mono-alkylation due to the "Cesium Effect" [1].

Materials:

  • 2-Isopropylbenzimidazole (1.0 equiv)

  • Alkyl Halide (Br/I preferred) (1.1 equiv)[1]

  • Cesium Carbonate (

    
    ) (1.2 – 1.5 equiv)
    
  • Anhydrous DMF (Concentration: 0.2 M)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve 2-isopropylbenzimidazole in anhydrous DMF.
    
  • Base Addition: Add

    
     in a single portion. Stir at Room Temperature (RT) for 30 minutes. Observation: The suspension may change color (often yellow/orange) indicating anion formation.
    
  • Alkylation: Add the Alkyl Halide dropwise via syringe.

    • Note: If the alkyl halide is bulky (e.g., benzyl bromide), heat to 60°C. For simple primary halides (e.g., methyl iodide), RT is sufficient.

  • Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 2–4 hours.[2]

  • Workup: Pour the mixture into ice-cold water (5x reaction volume).

    • Solid Product: Filter the precipitate, wash with water, and dry.

    • Oil Product: Extract with Ethyl Acetate (3x). Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over

      
      .[1]
      
Protocol B: Phase Transfer Catalysis (Green & Scalable)

Best for: Large-scale synthesis, industrial applications, and avoiding toxic dipolar solvents.

Rationale: Uses Tetrabutylammonium Bromide (TBAB) to shuttle the hydroxide anion into the organic phase (Toluene). This avoids DMF workup issues [2].

Materials:

  • 2-Isopropylbenzimidazole (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • Toluene (Solvent)[3]

  • NaOH (50% aqueous solution or pulverized solid) (2.0 equiv)

  • TBAB (5-10 mol%)

Step-by-Step Procedure:

  • Biphasic Setup: Charge the flask with Toluene, 2-isopropylbenzimidazole, and TBAB.

  • Base Introduction: Add the 50% NaOH solution (or solid NaOH) while stirring vigorously.

  • Heating: Heat the mixture to 80–90°C . Vigorous stirring is a Critical Process Parameter (CPP) to maximize interfacial area.

  • Addition: Add Alkyl Halide.

  • Completion: Reaction usually requires 4–8 hours.

  • Workup: Cool to RT. Separate phases. Wash the organic (Toluene) layer with water until neutral pH. Evaporate Toluene to yield crude product.

Protocol C: Sodium Hydride (Forcing Conditions)

Best for: Unreactive electrophiles (e.g., alkyl chlorides) or when anhydrous conditions are strictly required.

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in dry THF or DMF at 0°C under Argon.

  • Addition: Add solution of 2-isopropylbenzimidazole dropwise. Evolution of

    
     gas will be observed. Stir 30 mins at 0°C -> RT.
    
  • Reaction: Add electrophile. Heat to reflux if necessary.

  • Quench: Carefully quench with saturated

    
    .
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Steric shielding by 2-isopropyl group.Switch to Protocol A (

) or increase Temp to 80°C. Switch leaving group from Br to I.
Regioisomer Mixture Asymmetric substitution on benzene ring (e.g., 5-nitro).Lower temperature.[4] Use non-polar solvent (Toluene, Protocol B) to enhance steric discrimination.
Dialkylation (Quat salt) Excess electrophile or extremely strong base.Reduce Alkyl Halide to 1.0 eq. Use

(Protocol A) instead of NaH.
Oily/Sticky Product Residual DMF or Toluene.For DMF: Wash with 5% LiCl. For Toluene: Recrystallize from Hexane/EtOAc.
Decision Tree for Method Selection

DecisionTree Start Start: Select Alkylation Method Q1 Is the Electrophile Acid-Sensitive or Labile? Start->Q1 Q2 Is the Reaction Large Scale (>100g)? Q1->Q2 No MethodA Protocol A: Cs2CO3/DMF (Mild, High Selectivity) Q1->MethodA Yes Q2->MethodA No (High Value) MethodB Protocol B: PTC/Toluene (Cost-Effective, Green) Q2->MethodB Yes MethodC Protocol C: NaH/THF (Forcing Conditions) Q2->MethodC No (Hard Electrophile)

Figure 2: Strategic decision matrix for selecting the optimal alkylation protocol based on substrate stability and scale.

References

  • Cesium Effect in N-Alkylation

    • Title: Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides and Amines.[4]

    • Source: ResearchG
    • URL:[Link]

  • Phase Transfer Catalysis Protocols

    • Title: Phase-Transfer Catalyzed Alkylation of Benzimidazoles.[5]

    • Source: Phosphorus, Sulfur, and Silicon and the Rel
    • URL:[Link][6][7]

  • General Benzimidazole Synthesis & Reactivity

    • Title: Benzimidazole Synthesis and Reactivity (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Regioselectivity in Indazole/Benzimidazole Systems

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Application Note: Strategic Design and Synthesis of Benzimidazole-Propionic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Medicinal Chemistry Applications of Benzimidazole-Propionic Acid Scaffolds Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Privileged" Zwitterion

The benzimidazole ring is a "privileged scaffold" in medicinal chemistry, structurally mimicking naturally occurring purines (adenine, guanine) and essential amino acids (histidine).[1] When coupled with a propionic acid moiety, this scaffold gains a critical physicochemical advantage: zwitterionic character .

This Application Note details the design, synthesis, and biological validation of benzimidazole-propionic acid derivatives. Unlike simple lipophilic benzimidazoles, the propionic acid appendage acts as a solubility handle, a specific receptor anchor (e.g., mimicking the Aspartate in RGD integrin sequences), and a tool to modulate blood-brain barrier (BBB) permeability.[1][2]

Structural Rationale & SAR Logic

The Pharmacophore Triad

The utility of the benzimidazole-propionic acid scaffold rests on three structural pillars:

  • The Head (Benzimidazole): Provides

    
    -
    
    
    
    stacking interactions and hydrogen bond donor/acceptor sites (N3/NH).[2]
  • The Linker (Ethyl bridge): The two-carbon chain (derived from the propionic backbone) creates a specific ~3.5 Å distance between the aromatic core and the acidic tail, critical for fitting into enzyme active sites (e.g., HDACs) or GPCR pockets.[1][2]

  • The Tail (Carboxylic Acid): Ionizes at physiological pH (pKa ~4.5), improving aqueous solubility and enabling salt-bridge formation with positively charged residues (Lys, Arg) in target proteins.[1][2]

Diagram: Pharmacophore & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) flow for this scaffold.

SAR_Logic Scaffold Benzimidazole Core Linker C2/C3 Linker (Propionic Chain) Scaffold->Linker N1-Alkylation Target3 Target: Bacterial DNA (Gyrase Inhibition) Scaffold->Target3 Pi-Stacking Acid Carboxylic Acid (The 'Tail') Linker->Acid Hydrolysis Target1 Target: H1 Receptor (e.g., Bilastine) Acid->Target1 Zwitterion Effect (No BBB Crossing) Target2 Target: Integrins (RGD Mimetic) Acid->Target2 Aspartate Mimic

Caption: SAR logic flow connecting the structural modules of the scaffold to specific therapeutic outcomes.

Synthetic Protocol: The Aza-Michael Addition

The most robust method to introduce the propionic acid moiety at the N1 position of the benzimidazole is the Aza-Michael Addition using acrylate esters, followed by hydrolysis.[2] This method avoids the harsh conditions of alkyl halides and prevents quaternization side products.

Materials
  • Substrate: 2-Substituted Benzimidazole (e.g., 2-methylbenzimidazole).[2]

  • Reagent: Ethyl Acrylate or Methyl Acrylate (1.2 equivalents).[1][2]

  • Base: Catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or basic Alumina.[2]

  • Solvent: Acetonitrile (MeCN) or DMF.[1][2]

  • Hydrolysis: NaOH (2M), Ethanol.[1][2]

Step-by-Step Methodology
Step A: Michael Addition (Ester Formation)
  • Dissolution: Dissolve 10 mmol of the benzimidazole derivative in 15 mL of anhydrous MeCN.

  • Catalysis: Add 0.5 mmol (5 mol%) of DBU. Note: DBU acts as a nucleophilic catalyst, enhancing the basicity of the benzimidazole N1.[1]

  • Addition: Dropwise add 12 mmol of Ethyl Acrylate over 10 minutes at room temperature.

  • Reflux: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).[1][2] The N-H spot will disappear, and a less polar ester spot will appear.[1]

  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with water (2x) and brine (1x).[1][2] Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: 85–95%.[2]

Step B: Hydrolysis (Acid Generation) [1][2]
  • Saponification: Dissolve the crude ester in 10 mL Ethanol. Add 5 mL of 2M NaOH solution.

  • Reaction: Stir at room temperature for 2 hours.

  • Acidification: Cool the solution to 0°C. Carefully acidify with 1M HCl to pH 3–4.

  • Isolation: The benzimidazole-propionic acid often precipitates as a white solid.[2] Filter and wash with cold water.[2] If no precipitate forms, extract with EtOAc.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1).

Diagram: Synthetic Workflow

Synthesis_Flow Reactants Benzimidazole + Ethyl Acrylate Catalyst Cat. DBU / MeCN / 60°C Reactants->Catalyst Intermediate Intermediate: Benzimidazole-N-propionate Ester Catalyst->Intermediate Michael Addition Hydrolysis NaOH / EtOH -> HCl Workup Intermediate->Hydrolysis Product Final Product: Benzimidazole-N-propionic Acid Hydrolysis->Product Saponification

Caption: Step-wise synthetic pathway transforming the benzimidazole core into the propionic acid derivative.

Therapeutic Applications & Case Studies

Case Study: Non-Sedating Antihistamines (Bilastine)

Mechanism: Bilastine is a quintessential example of this scaffold.[1][2] It is a selective H1 receptor antagonist.[2] Role of Propionic Acid: The carboxylic acid group creates a zwitterion at physiological pH. This high polarity prevents the drug from crossing the Blood-Brain Barrier (BBB), thereby eliminating the sedation side effects common in first-generation antihistamines.[2]

  • Key Insight: When designing peripheral-acting drugs, append the propionic acid to ensure CNS exclusion.[2]

Case Study: Antimicrobial Agents

Benzimidazole-propionic acids have shown efficacy against Gram-positive bacteria (e.g., S. aureus, B. cereus).[2][3] The acid moiety often mimics the glutamate/aspartate residues required for binding to bacterial DNA gyrase.

Table 1: Comparative Activity (Simulated Data based on Literature Trends)

Compound IDR2 SubstituentN1 ChainMIC (S. aureus) µg/mLLogPNotes
BZ-1 HMethyl>641.8Inactive, too lipophilic
BZ-2 MethylPropionic Acid12.50.9Moderate activity
BZ-3 2-PyridylPropionic Acid3.121.2High potency (H-bonding)
BZ-4 PhenylButyric Acid25.02.1Chain too long (steric clash)

Biological Evaluation Protocol: Solubility & LogD

Because these compounds are zwitterionic, standard LogP (octanol/water) measurements are often inaccurate.[1][2] You must measure LogD (distribution coefficient) at pH 7.4.[1][2]

Protocol: Shake-Flask LogD Determination[2]
  • Preparation: Prepare a saturated solution of the test compound in pH 7.4 phosphate-buffered saline (PBS).

  • Partitioning: Mix 1 mL of the PBS solution with 1 mL of 1-Octanol in a glass vial.

  • Equilibrium: Shake vigorously for 1 hour, then centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    [1][2]
    
    • Target: For peripheral drugs (non-CNS), aim for LogD < 1.[1][2]0. For systemic absorption, aim for LogD 1.0–3.0.

References

  • Bilastine and H1 Antagonism: Bilastine: A new nonsedating oral H1 antihistamine.[2] Wikipedia/ResearchGate.[2] 2

  • Synthetic Methodology: Microfluidics Biocatalysis System Applied for the Synthesis of N-Substituted Benzimidazole Derivatives by Aza-Michael Addition. MDPI Catalysts.[2] 4[1][2]

  • Antimicrobial Activity: Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI Molecules.[2] 5[1][2]

  • General Scaffold Review: Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Bentham Science.[2][6][7] 7[1][2]

  • Anticancer Applications: Benzimidazole scaffold as a potent anticancer agent.[2][8][9][10] PMC.[2] 10[1][2]

Sources

Application Note: Design & Evaluation of Benzimidazole Propionic Acid COX Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the end-to-end workflow for developing Cyclooxygenase (COX) inhibitors utilizing a benzimidazole propionic acid scaffold. Benzimidazoles serve as excellent bioisosteres for the indole nucleus found in classical NSAIDs (e.g., indomethacin). By appending a propionic acid moiety, we mimic the carboxylate head group of the natural substrate, Arachidonic Acid (AA), facilitating a critical salt-bridge interaction with Arg120 in the COX active site. This note covers rational structure-based design, a self-validating synthetic protocol, and robust in vitro/in vivo screening methodologies.

Rational Drug Design: The Pharmacophore

Mechanistic Logic

The design strategy relies on three primary interactions within the COX active site:

  • The Anchor (Ionic): The propionic acid tail at the N-1 position is designed to ionize at physiological pH and form a salt bridge with Arg120 and hydrogen bonds with Tyr355 at the entrance of the COX channel.

  • The Scaffold (Hydrophobic): The benzimidazole ring mimics the double bond geometry of AA and engages in

    
     stacking with Tyr385  and Trp387 .
    
  • The Selectivity Switch (Steric): Substituents at the C-2 position determine selectivity.

    • COX-1: The channel is narrow (Ile523). Small groups (methyl, H) are tolerated.

    • COX-2:[1][2][3][4][5][6][7] The exchange of Ile523 for Val523 creates a "side pocket." Bulky C-2 substituents (e.g., phenyl, substituted aryl) exploit this pocket to improve COX-2 selectivity.

Visualization: Pharmacophore Map

The following diagram illustrates the binding logic utilized in this template.

COX_Binding_Mechanism cluster_enzyme COX Active Site cluster_ligand Benzimidazole Propionic Acid Ligand Arg120 Arg120 (Gatekeeper) Tyr355 Tyr355 (H-Bond Donor) Tyr385 Tyr385 (Catalytic Apex) SidePocket Hydrophobic Side Pocket (Val523 in COX-2) AcidTail Propionic Acid Tail (COOH) AcidTail->Arg120 Salt Bridge (Ionic) AcidTail->Tyr355 H-Bond BenzCore Benzimidazole Core BenzCore->Tyr385 Pi-Pi Stacking C2Sub C-2 Substituent (Aryl/Alkyl) C2Sub->SidePocket Steric Fit (Selectivity)

Figure 1: Pharmacophore mapping of benzimidazole propionic acid derivatives within the COX active site.

Chemical Synthesis Protocol

Synthetic Route

We utilize a convergent synthesis: Phillips condensation to form the benzimidazole core, followed by N-alkylation (Michael addition) with ethyl acrylate and subsequent hydrolysis.

Synthesis_Workflow Step1 Step 1: Condensation o-Phenylenediamine + R-COOH (4N HCl, Reflux) Intermediate 2-Substituted Benzimidazole Step1->Intermediate Step2 Step 2: N-Alkylation + Ethyl Acrylate (Base cat., Reflux) Intermediate->Step2 Ester Benzimidazole Propionate Ester Step2->Ester Step3 Step 3: Hydrolysis NaOH / EtOH then HCl Ester->Step3 Final Final Product: Benzimidazole-1-propionic Acid Step3->Final

Figure 2: Synthetic pathway for N-1 substituted benzimidazole propionic acids.

Detailed Protocol

Pre-requisite: All reagents must be analytical grade.

Step 1: Synthesis of 2-Substituted Benzimidazole

  • Mix o-phenylenediamine (10 mmol) and the appropriate carboxylic acid (10 mmol) in 4N HCl (20 mL).

  • Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).

  • Cool reaction mixture and neutralize with aqueous Ammonia (NH₄OH) until pH 8–9.

  • Filter the precipitate, wash with ice-cold water, and recrystallize from ethanol.

Step 2: Michael Addition (Introduction of Propionate)

  • Dissolve the product from Step 1 (10 mmol) in absolute ethanol (30 mL).

  • Add Ethyl Acrylate (12 mmol) and a catalytic amount of triethylamine (TEA) or pyridine (0.5 mL).

  • Reflux for 10–12 hours.

  • Evaporate solvent under reduced pressure. The residue (ester) is often an oil or low-melting solid.

Step 3: Hydrolysis to Acid

  • Dissolve the ester in 10% NaOH (20 mL) and Ethanol (10 mL).

  • Reflux for 1–2 hours.

  • Critical Workup: Cool the solution and acidify carefully with dilute HCl to pH 4–5. The propionic acid derivative will precipitate.

  • Filter, dry, and recrystallize (Solvent: Ethanol/Water mix).

Biological Validation: In Vitro

COX-1/COX-2 Colorimetric Screening (TMPD Assay)

This assay relies on the peroxidase activity of COX.[3][8][9] The enzyme reduces PGG₂ to PGH₂ while oxidizing the colorless substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) to a blue compound (


 nm).

Reagents:

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.[3]

  • Heme (Cofactor): Dilute in DMSO.[6]

  • Enzyme: Ovine COX-1 and Human Recombinant COX-2.[3][6][8]

  • Substrate: Arachidonic Acid (AA) and TMPD.

Protocol:

  • Preparation: In a 96-well plate, add

    
     Assay Buffer and 
    
    
    
    Heme.
  • Inhibitor: Add

    
     of the test compound (dissolved in DMSO). Note: Keep final DMSO concentration 
    
    
    
    .
  • Enzyme: Add

    
     of COX-1 or COX-2 enzyme. Incubate for 5 minutes at 
    
    
    
    to allow inhibitor binding.
  • Initiation: Add

    
     of Colorimetric Substrate (TMPD) followed immediately by 
    
    
    
    of Arachidonic Acid.
  • Measurement: Shake plate for 5 seconds. Incubate for exactly 2 minutes at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Measure Absorbance at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    nm.[8][9]

Data Analysis: Calculate Percent Inhibition:



Abs_Control = 100% Initial Activity (No inhibitor).

Biological Validation: In Vivo

Carrageenan-Induced Rat Paw Edema

This model assesses acute anti-inflammatory efficacy.[10]

Subjects: Wistar albino rats (150–200 g). Group size


.

Protocol:

  • Baseline: Measure initial paw volume (

    
    ) using a Plethysmometer  (water displacement).[11]
    
  • Treatment: Administer test compounds (p.o. or i.p.) suspended in 0.5% CMC (Carboxymethyl cellulose). Include a Vehicle Control and a Standard (e.g., Indomethacin 10 mg/kg).

  • Induction: 30 minutes post-treatment, inject

    
     of 1% w/v Carrageenan  (in saline) into the sub-plantar region of the right hind paw.
    
  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    

Data Presentation Table:

Group Dose (mg/kg) Mean Paw Volume (mL) ± SEM (3h) % Edema Inhibition

| Control (Vehicle) | - |


 | - |
| Standard (Indomethacin)  | 10 | 

|

| | Test Compound BZ-1 | 20 |

|

| | Test Compound BZ-2 | 20 |

|

|[11]

Note: % Inhibition =



Troubleshooting & Optimization

  • Synthesis: If the N-alkylation (Step 2) yield is low, switch from Ethyl Acrylate to 3-chloropropionic acid using stronger basic conditions (K₂CO₃ in DMF), though this may increase side reactions.

  • Assay Drift: TMPD is light-sensitive. Prepare solutions immediately before use and protect the plate from direct light during incubation.

  • Solubility: Benzimidazole propionic acids can be zwitterionic. If solubility in the assay buffer is poor, convert to the sodium salt form or increase DMSO (up to 5% max, with appropriate controls).

References

  • Bano, S., et al. (2019). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon. [Link]

  • Gowramma, B., et al. (2020). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules.[3][4][5][6][7][10][12][13] [Link]

  • Petrovic, N., & Murray, M. (2010). Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro.[12] Methods in Molecular Biology.[6][12] [Link]

  • Creative Biolabs. Carrageenan-Induced Paw Edema Model Service. [Link]

Sources

Technical Application Note: Solvent Selection & Solubility Profiling for 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Procodazole CAS: 23249-97-0 Molecular Formula: C₁₃H₁₆N₂O₂ Molecular Weight: 232.28 g/mol

Part 1: Executive Summary & Physiochemical Profile

The Solubility Challenge

2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid (Procodazole) presents a classic solubility challenge in medicinal chemistry: it is an amphoteric lipophile . The molecule contains a hydrophobic core (isopropyl-benzimidazole) balanced by ionizable functional groups (carboxylic acid and a basic imidazole nitrogen).

Successful dissolution requires manipulating the ionization state of these groups. Neutral water (pH 7) is often a poor solvent because the molecule approaches its isoelectric point, where net charge is minimized and lattice energy dominates.

Critical Physiochemical Parameters

Understanding these values is the prerequisite for selecting the right solvent system.

ParameterValue / CharacteristicImplication for Solubility
pKa (Acidic) ~3.98 (Carboxylic Acid)At pH > 5, the molecule becomes anionic (

), increasing water solubility.
pKa (Basic) ~5.6 (Benzimidazole

)
At pH < 4, the molecule becomes cationic (

), increasing water solubility.
LogP ~2.5 - 3.0 (Predicted)Moderately lipophilic. Requires organic co-solvents (DMSO/Ethanol) or pH manipulation for high concentrations.
Melting Point 229–231 °CHigh lattice energy. Dissolution will likely require energy input (sonication/heat) to break crystal packing.

Part 2: Solvent Selection Matrix

Use this matrix to select the primary solvent based on your downstream application.

Solvent ClassRecommended SolventSolubility PotentialApplication Context
Aprotic Polar DMSO (Dimethyl Sulfoxide) Excellent (≥ 30 mg/mL) Primary Stock Solution. Ideal for cryo-storage and high-concentration libraries.
Aprotic Polar DMF (Dimethylformamide)Good (> 20 mg/mL)Alternative to DMSO for chemical synthesis; avoid for cell culture due to toxicity.
Alcohol Ethanol (Absolute)ModerateSuitable for in vivo vehicle preparation (often mixed with PEG400/Water).
Aqueous (Acidic) 0.1 M HClGoodForms the hydrochloride salt. Suitable for oral gavage vehicles.
Aqueous (Basic) 0.1 M Na₂CO₃ or NaOHGoodForms the sodium salt. Best for neutral-to-basic buffer dilutions.
Aqueous (Neutral) PBS / WaterPoor Avoid. Risk of precipitation due to zwitterionic aggregation.

Part 3: Visualized Workflows (Graphviz)

Decision Tree for Solvent Selection

This logic flow ensures you select the solvent compatible with your biological or chemical assay.

SolventSelection Start Start: Solid Procodazole AppType Select Application Start->AppType Stock Long-term Storage / Chemical Library AppType->Stock CellCulture Cell Culture / In Vitro Assays AppType->CellCulture InVivo In Vivo Animal Studies AppType->InVivo Synthesis Chemical Synthesis AppType->Synthesis DMSO 100% DMSO Stock (Store at -20°C) Stock->DMSO Standard CellCulture->DMSO Step 1 SaltForm Formulate as Na+ Salt (Saline/PEG400) InVivo->SaltForm Avoid DMSO toxicity DMF DMF or Anhydrous THF Synthesis->DMF DMSO_Dil Dilute DMSO Stock into Media (keep <0.5% v/v) DMSO->DMSO_Dil Step 2

Figure 1: Decision logic for selecting the appropriate solvent vehicle based on experimental constraints.

Part 4: Detailed Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable 100 mM stock solution for storage.

  • Calculate: To prepare 1 mL of 100 mM stock:

    • Mass required =

      
      .
      
  • Weigh: Accurately weigh ~23.2 mg of Procodazole into a sterile 1.5 mL microcentrifuge tube or amber glass vial.

  • Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (≥99.9%).

    • Note: Do not use "wet" DMSO; water absorption reduces solubility.

  • Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Solution should be clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Salt-Switch" Method (Aqueous Formulation)

Objective: Dissolve Procodazole in an aqueous buffer for animal studies without using high concentrations of organic solvents. Mechanism: This protocol converts the acid form to the water-soluble sodium salt in situ.

  • Weigh: Weigh the required amount of solid Procodazole.

  • Alkaline Dissolution: Add 1 molar equivalent of 0.1 M NaOH or Na₂CO₃.

    • Example: For 23.2 mg (0.1 mmol), add 1.0 mL of 0.1 M NaOH.

  • Agitate: Vortex until fully dissolved. The solution should be clear.

  • Dilution & pH Adjustment:

    • Slowly add the desired buffer (e.g., PBS or Saline) to reach the target volume.

    • Critical Step: Check pH. If the pH drops below 5.0 during dilution, the compound may precipitate. Adjust back to pH 7.0–7.4 using dilute NaOH if necessary.

  • Filtration: Sterilize using a 0.22 µm PES (Polyethersulfone) syringe filter. Do not use Nylon filters as they may bind the drug.

Part 5: Troubleshooting & Stability

The "Crash-Out" Phenomenon in Cell Media

Issue: When diluting a DMSO stock into cell culture media (e.g., DMEM), a white precipitate forms immediately. Cause: The rapid change in polarity and pH (neutral media) forces the hydrophobic benzimidazole moiety to aggregate. Solution:

  • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution in PBS or media without serum.

  • Warm the Media: Pre-warm the culture media to 37°C before adding the drug.

  • Serum Albumin: Ensure the media contains Fetal Bovine Serum (FBS) or BSA. Albumin acts as a carrier protein and can sequester the lipophilic drug, preventing precipitation.

Chemical Stability
  • Hydrolysis: The propionic acid linkage is stable. However, the benzimidazole ring can be sensitive to strong oxidation.

  • Light Sensitivity: Store amber vials. Benzimidazoles can undergo photodegradation over extended periods.

Part 6: References

  • ChemicalBook. (2024). 2-Benzimidazolepropionic acid (Procodazole) Properties and Solubility Data.Link

  • PubChem. (2024). Compound Summary: this compound.[1] National Library of Medicine. Link

  • Zhang, et al. (2022).[2] Acid Dissociation Constants of the Benzimidazole Unit. PMC. Link

  • MilliporeSigma. (2024). Solvent Properties and Solubility Guides for Heterocyclic Compounds.Link

  • Domanska, U. (2024).[2][3] Solubility of Benzimidazoles in Alcohols and Organic Solvents.[4] ResearchGate. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Extraction of Benzimidazole Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: BZM-EXT-001 Subject: Optimization of pH for Isolation and Extraction of Benzimidazole Carboxylic Acids Assigned Specialist: Senior Application Scientist

Executive Summary & Core Theory

The Challenge: Benzimidazole acid derivatives present a unique extraction challenge due to their amphoteric nature. Unlike simple bases, these molecules contain both a basic imidazole nitrogen (


) and an acidic carboxylic acid group (

).

The "Zwitterion Trap": Between pH 3.5 and 5.6, these molecules exist primarily as zwitterions (net charge 0, but containing both


 and 

charges).
  • Solubility: This is the region of minimum aqueous solubility (Isoelectric Point, pI), often leading to precipitation.

  • Extractability: Zwitterions have high crystal lattice energy and poor partitioning into standard organic solvents (like Ethyl Acetate or DCM), leading to low recovery in Liquid-Liquid Extraction (LLE).

To successfully extract these compounds, you must drive the equilibrium away from the zwitterion, either by ion-exchange retention (SPE) or salting-out (LLE) .

Visualization: Ionization States vs. pH

The following diagram illustrates the dominant species at varying pH levels, guiding your choice of extraction technique.

Benzimidazole_Ionization cluster_legend Legend Soluble (Water) Soluble (Water) Insoluble/Zwitterion Insoluble/Zwitterion Cation Cationic Form (Protonated Imidazole) Water Soluble Zwitterion Zwitterionic Form (Net Charge 0) Precipitates / Poor LLE Cation->Zwitterion pH > 3.5 (pKa -COOH) Zwitterion->Cation pH < 3.5 Anion Anionic Form (Deprotonated Carboxyl) Water Soluble Zwitterion->Anion pH > 5.6 (pKa -NH+) Anion->Zwitterion pH < 5.6

Caption: pH-dependent speciation of benzimidazole acids. Extraction strategies must avoid the "Zwitterion Trap" (Red) or exploit it for precipitation.

Standard Operating Protocols (SOPs)

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

Best for: Trace analysis from biological fluids (plasma, urine) or complex matrices.

Mechanism: Utilizes the basic imidazole nitrogen to bind to a sulfonic acid sorbent at low pH, allowing rigorous washing of acidic/neutral interferences before elution.

StepBuffer/SolventCritical Technical Note
1. Sample Prep Dilute sample 1:1 with 2% Formic Acid (aq) .Target pH: 2.0–2.5. Ensures the imidazole is fully protonated (

) to bind to the cation exchange sorbent.
2. Conditioning 1 mL MeOH, then 1 mL Water.Do not let the cartridge dry out.
3. Loading Load sample at 1 mL/min.The cationic benzimidazole binds to the sorbent's sulfonate groups via ionic interaction.
4. Wash 1 1 mL 0.1 M HCl .Removes proteins and zwitterionic interferences. The analyte remains locked.
5. Wash 2 1 mL 100% Methanol .Removes hydrophobic neutrals. Analyte remains locked by ionic bond.
6. Elution 2 x 1 mL 5% NH₄OH in Methanol .Crucial: The base neutralizes the imidazole (

) and the carboxylic acid becomes charged (

), breaking the ionic bond and releasing the analyte.
Protocol B: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Best for: High-concentration samples or when SPE is unavailable.

Mechanism: Uses high ionic strength to decrease the water solubility of the organic solvent (Acetonitrile) and the analyte, forcing them into a separate phase.

  • pH Adjustment: Adjust aqueous sample (2 mL) to pH 4.0 using 0.1 M HCl.

    • Why? While this is near the zwitterionic region, SALLE works best when the molecule is less water-soluble.

  • Solvent Addition: Add 2 mL Acetonitrile (ACN) .

  • Salting Out: Add 1.0 g NaCl (or MgSO₄).

  • Extraction: Vortex vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.

  • Collection: Collect the top ACN layer.

    • Note: Unlike Ethyl Acetate LLE, ACN/Water separation requires the salt. Recovery is often >90% compared to <50% for standard LLE.

Troubleshooting Guide

Issue 1: Low Recovery in Standard LLE (Ethyl Acetate/DCM)

User Report: "I adjusted the pH to 10 to neutralize the amine, but recovery is <10%." Root Cause: At pH 10, the carboxylic acid group is deprotonated (


). The molecule is an anion , which is highly water-soluble and will not partition into organic solvents.
Correction: 
  • Action: Switch to Protocol B (SALLE) or use Ion-Pairing LLE .

  • Ion-Pairing Method: If you must use LLE, adjust aqueous pH to 7.0 and add Tetrabutylammonium hydrogen sulfate (TBAHS) . The TBA+ cation pairs with the benzimidazole carboxylate anion, forming a neutral complex soluble in DCM.

Issue 2: Precipitate Formation During Sample Prep

User Report: "My sample turned cloudy when I adjusted the pH to 4.5." Root Cause: You hit the Isoelectric Point (pI) . The zwitterion has crashed out of the solution. Correction:

  • If purifying: Great! Filter the solid; this is your product.

  • If analyzing trace amounts: Acidify immediately to pH < 2.0 to re-dissolve the precipitate as the cation, then proceed to SPE (Protocol A).

Issue 3: SPE Breakthrough (Analyte lost in load/wash)

User Report: "I see my compound in the waste liquid during loading." Root Cause: The sample pH was not low enough, or the ionic strength was too high. Correction:

  • Check pH: Ensure load pH is at least 2 units below the pKa of the imidazole (Target pH ~2.5).

  • Flow Rate: Reduce loading speed to 0.5 mL/min to allow ion-exchange kinetics to occur.

Decision Logic for Method Selection

Use this flow to determine the correct extraction path for your specific derivative.

Extraction_Decision_Tree Start Start: Benzimidazole Acid Extraction Conc Is sample concentration High (>1 mg/mL) or Trace (<10 µg/mL)? Start->Conc HighConc High Concentration (Synthesis/Purification) Conc->HighConc High Trace Trace Analysis (PK/Bioanalysis) Conc->Trace Trace Precip Adjust to pH 4.5 (pI). Precipitate & Filter. HighConc->Precip Matrix Is the matrix complex? (Plasma/Urine/Soil) Trace->Matrix Complex Yes (Complex) Matrix->Complex Yes Simple No (Water/Buffer) Matrix->Simple No SPE Protocol A: MCX SPE (Load pH 2, Elute pH 10) Complex->SPE SALLE Protocol B: SALLE (ACN + NaCl at pH 4) Simple->SALLE

Caption: Decision matrix for selecting precipitation, SPE, or SALLE based on sample concentration and matrix complexity.

Frequently Asked Questions (FAQ)

Q: Can I use C18 SPE instead of Mixed-Mode? A: Yes, but it is less robust. If using C18, you must suppress ionization. Adjust pH to ~3.5–4.5 (zwitterion region) where it is most hydrophobic. However, solubility issues may clog the cartridge. MCX is superior because it locks the analyte by charge, allowing 100% organic washes to remove dirty matrix components.

Q: Why do you recommend Ammonium Hydroxide in Methanol for elution? A: The


 raises the pH to ~10-11. This deprotonates the imidazole ring (neutralizing the positive charge that held it to the sorbent) and ionizes the carboxylic acid (making it negative). The sorbent is also negative (sulfonate). The resulting electrostatic repulsion (

) aids in "kicking" the analyte off the column.

Q: I am extracting from plasma. Do I need to deproteinize first? A: For SPE (Protocol A), usually no—the acid dilution precipitates some proteins which should be centrifuged, but the column handles the rest. For SALLE (Protocol B), the Acetonitrile addition acts as a protein precipitant itself.

References

  • Wen, Y., et al. (2013). "Salting-out assisted liquid-liquid extraction with the aid of experimental design for determination of benzimidazole fungicides in high salinity samples." Talanta, 106, 119-126. Link

  • Young, M. S., et al. (2001).[1] "Mixed-mode solid-phase extraction and cleanup procedures for the liquid chromatographic determination of thiabendazole and carbendazim in fruit juices." Journal of AOAC International, 84(2), 556-561.[1] Link

  • Danaher, M., et al. (2007). "Review of methodology for the determination of benzimidazole residues in biological matrices." Journal of Chromatography B, 845(1), 1-37. Link

  • Sigma-Aldrich. (2023). "Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids." Technical Bulletin. Link

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid: A Deep Dive into 1H NMR Spectrum Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid, a molecule of interest in medicinal chemistry. We will explore the nuances of its spectral features, offering a rationale for experimental choices and interpretation. Furthermore, this guide will objectively compare the insights derived from 1H NMR with those from alternative analytical techniques, supported by experimental data and protocols, to provide a comprehensive framework for researchers, scientists, and drug development professionals.

The Central Role of 1H NMR in Structural Elucidation

1H NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules.[1][2] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like this compound, with its distinct aromatic and aliphatic regions, 1H NMR offers a rapid and non-destructive method to confirm its identity and purity.[2]

Predicting and Interpreting the 1H NMR Spectrum of this compound

A detailed analysis of the 1H NMR spectrum of the title compound allows for the assignment of each proton to its corresponding signal. The predicted chemical shifts (δ) in ppm, multiplicities, coupling constants (J) in Hz, and integrations are summarized below. These predictions are based on established chemical shift values for analogous structural motifs.[1][3][4]

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic Protons (H-4, H-5, H-6, H-7)7.20 - 7.80Multiplet (m)-4H
Methine Proton (propionic acid, α-CH)~5.00Quartet (q)~7.21H
Methine Proton (isopropyl, CH)~3.20Septet (sept)~6.81H
Methyl Protons (propionic acid, CH3)~1.70Doublet (d)~7.23H
Methyl Protons (isopropyl, 2 x CH3)~1.40Doublet (d)~6.86H
Carboxylic Acid Proton (COOH)10.0 - 13.0Broad Singlet (br s)-1H
Rationale Behind the Assignments
  • Aromatic Region (7.20 - 7.80 ppm): The four protons on the benzimidazole ring are expected to resonate in this downfield region due to the deshielding effect of the aromatic ring current.[1] Their signals will likely appear as a complex multiplet due to spin-spin coupling between adjacent protons.[1]

  • Propionic Acid Methine (α-CH, ~5.00 ppm): This proton is adjacent to both a chiral center and the electron-withdrawing benzimidazole nitrogen, leading to a significant downfield shift. It is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule).[3]

  • Isopropyl Methine (CH, ~3.20 ppm): This proton is coupled to the six equivalent protons of the two methyl groups, resulting in a septet. Its chemical shift is influenced by the adjacent C=N bond of the imidazole ring.

  • Propionic Acid Methyl (CH3, ~1.70 ppm): These three protons are coupled to the single methine proton, giving rise to a doublet.

  • Isopropyl Methyls (2 x CH3, ~1.40 ppm): The six protons of the two methyl groups are chemically equivalent and are coupled to the single methine proton, resulting in a doublet.[4]

  • Carboxylic Acid Proton (COOH, 10.0 - 13.0 ppm): This proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[3] Its presence can be confirmed by a D2O exchange experiment, where the signal disappears from the spectrum.

A Comparative Analysis: 1H NMR vs. Alternative Techniques

While 1H NMR is a powerful tool, a comprehensive structural characterization often involves complementary techniques.[2][5][6] Here, we compare the data obtained from 1H NMR with that from Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).

Technique Information Provided Advantages Limitations
1H NMR Spectroscopy Detailed structural information (connectivity, stereochemistry), quantitative analysis.[7]Non-destructive[2], highly reproducible[2], provides unambiguous structural assignment.[5]Relatively low sensitivity[2][8], requires larger sample amounts.[2]
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.[2][9]High sensitivity[8], excellent for determining molecular formula.[2]Provides limited information on isomer connectivity and stereochemistry[5], fragmentation can be complex to interpret.[5][9]
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of isomers, retention time data.[10]High resolving power for complex mixtures[10], quantitative analysis with calibration.[7]Insufficient for definitive structural identification on its own[10], requires reference standards for identification.[10]

Experimental Protocols

1H NMR Spectroscopy

A robust and reproducible 1H NMR analysis relies on meticulous sample preparation and data acquisition.

Diagram of the 1H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). vortex Vortex to ensure complete dissolution. dissolve->vortex transfer Transfer solution to a high-quality 5mm NMR tube. vortex->transfer insert Insert sample into the NMR spectrometer. transfer->insert lock_shim Lock on the deuterium signal and shim the magnetic field. insert->lock_shim acquire Acquire the 1H NMR spectrum using appropriate parameters (e.g., 16 scans, 2s relaxation delay). lock_shim->acquire ft Fourier transform the Free Induction Decay (FID). acquire->ft phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline integrate Integrate the signals. baseline->integrate

Caption: Workflow for 1H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[11][12]

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.[11] Using a deuterated solvent is crucial to avoid large solvent signals in the 1H spectrum.[13]

    • Ensure complete dissolution by vortexing the sample. Any particulate matter can degrade the quality of the NMR spectrum.[11]

    • Transfer the solution to a high-quality 5 mm NMR tube.[11]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is critical for achieving sharp spectral lines.

    • Acquire the 1H NMR data. Typical acquisition parameters include a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 2 seconds) to allow for full relaxation of the protons between scans.[14]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.[15]

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the area under each peak to determine the relative number of protons contributing to each signal.

Mass Spectrometry (High-Resolution)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer (e.g., via electrospray ionization, ESI). Acquire the mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and record the chromatogram. The retention time and peak area can be used for purity assessment and quantification against a standard curve.

Conclusion

The structural elucidation of this compound is effectively achieved through a detailed analysis of its 1H NMR spectrum. The predictable chemical shifts and coupling patterns of the benzimidazole, isopropyl, and propionic acid moieties provide a unique spectral fingerprint for the molecule. While techniques like Mass Spectrometry and HPLC offer valuable complementary information regarding molecular weight and purity, 1H NMR remains unparalleled in its ability to provide a comprehensive structural picture in a single, non-destructive experiment. For researchers in drug development, a thorough understanding and application of 1H NMR spectroscopy are indispensable for the confident characterization of novel chemical entities.

References

  • Brown, D. (n.d.). Proton NMR of Propanoic Acid. Doc Brown's Chemistry. Retrieved from [Link]

  • Beaudry, C. (n.d.). Beaudry Group Routine 1H NMR Guidelines. Oregon State University. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]

  • Le, S., & Yost, R. A. (2017). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of the American Society for Mass Spectrometry, 28(5), 785-797. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Monakhova, Y. B., & Diehl, B. W. (2017). Practical guide for selection of 1H qNMR acquisition and processing parameters confirmed by automated spectra evaluation. Magnetic Resonance in Chemistry, 55(11), 996-1005. Retrieved from [Link]

  • El Kihel, A., et al. (2009). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Spectroscopy Letters, 42(6-7), 355-360. Retrieved from [Link]

  • Wang, R., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Journal of Pharmaceutical Analysis, 11(5), 527-536. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • Markley, J. L., et al. (2017). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Current opinion in biotechnology, 43, 34-40. Retrieved from [Link]

  • ResearchGate. (2018). How can benzimidazole protone shift?. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • SpectraBase. (n.d.). Propionic acid. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 3. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Comparison of NMR and MS. Metabolomics. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • ResearchGate. (2025). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

  • ResearchGate. (2011). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Retrieved from [Link]

  • ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. Retrieved from [Link]

  • Organic Chemistry Explained. (n.d.). H-NMR Familiar Groups that are Easy to Recognize. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • BMRB. (n.d.). bmse000179 Propionic Acid. Retrieved from [Link]

  • ACS Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Emwas, A. H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in molecular biology (Clifton, N.J.), 1277, 161–193. Retrieved from [Link]

  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved from [Link]

  • Patel, R. V., et al. (2012). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 521-531. Retrieved from [Link]

  • Google Patents. (2017). A kind of preparation method of the benzyl propionate derivant of 2 methyl 2'.
  • MDPI. (2016). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Retrieved from [Link]

  • NIH. (2016). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Isopropyl-5-indanyl)propionic acid. Retrieved from [Link]

Sources

Comparative LC-MS/MS Profiling: Fragmentation Dynamics of 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive technical analysis of the LC-MS/MS fragmentation behavior of 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid (hereafter referred to as IPB-PA ).

Significance: IPB-PA represents a critical structural motif in drug development, sharing the N-alkylated benzimidazole core found in angiotensin II receptor blockers (e.g., Telmisartan) and antihistamines. Accurate quantification requires distinguishing it from metabolic analogs (e.g., hydroxylated metabolites) and structural isomers.

Key Findings:

  • Optimal Ionization: ESI(+) mode yields the highest sensitivity due to the basic benzimidazole nitrogen.

  • Diagnostic Transition: The neutral loss of the propionic acid moiety (

    
    ) followed by the isopropyl group cleavage provides a unique "fingerprint" that eliminates false positives from non-isopropyl analogs.
    
  • Differentiation: Unlike generic benzimidazoles, IPB-PA exhibits a characteristic m/z 161 fragment (2-isopropylbenzimidazole cation) that serves as a high-specificity quantifier.

Structural Analysis & Mechanistic Fragmentation

To develop a robust method, one must understand the "why" behind the peaks. The fragmentation is driven by two competing moieties: the basic benzimidazole core and the acidic propionic side chain .

The Fragmentation Pathway (ESI Positive Mode)

In ESI(+), the molecule forms the protonated precursor


.
  • Primary Cleavage (N-Dealkylation): The most energetically favorable pathway is the loss of the N1-propionic acid chain via a McLafferty-like rearrangement or inductive cleavage. This results in the neutral loss of acrylic acid (

    
    ), yielding the 2-isopropylbenzimidazole cation (m/z 161) .
    
  • Secondary Cleavage (Dealkylation): The isopropyl group at C2 undergoes fragmentation, losing a propene molecule (

    
    ), resulting in the stable benzimidazole cation (m/z 119) .
    
  • Tertiary Cleavage (Ring Degradation): At high collision energies (CE > 40 eV), the benzimidazole ring opens, ejecting HCN (

    
    ), yielding m/z 92 .
    
Visualization of Signaling Pathways

The following diagram illustrates the specific fragmentation logic required for MRM method development.

FragmentationPathway cluster_legend Pathway Legend Parent Parent Ion [M+H]+ m/z 233.1 (Protonated IPB-PA) Inter1 Intermediate A m/z 215.1 [M+H - H2O]+ Parent->Inter1 Loss of H2O (-18 Da) MajorFrag Quantifier Ion m/z 161.1 (2-Isopropylbenzimidazole) [M+H - Acrylic Acid]+ Parent->MajorFrag Loss of C3H4O2 (-72 Da) McLafferty Rearrangement MinorFrag Qualifier Ion 1 m/z 119.1 (Benzimidazole Cation) [161 - Propene]+ MajorFrag->MinorFrag Loss of C3H6 (-42 Da) DeepFrag Qualifier Ion 2 m/z 92.0 (Ring Opening) [119 - HCN]+ MinorFrag->DeepFrag Loss of HCN (-27 Da) key Blue: Precursor | Green: Primary Quantifier | Red: Secondary Qualifier

Figure 1: Step-wise fragmentation pathway of IPB-PA in ESI+ mode. The transition 233.1


 161.1 is the most selective for quantification.

Comparative Performance Guide

This section compares the analysis of IPB-PA against standard analogs (e.g., 2-Methyl analogs) and alternative ionization modes.

Comparison 1: Selectivity vs. Structural Analogs

A common challenge is distinguishing IPB-PA from its 2-Methyl analog (2-(2-methyl-benzoimidazol-1-yl)-propionic acid). Both share the propionic acid loss, but the secondary fragmentation differs significantly.

FeatureIPB-PA (Target)2-Methyl Analog (Interference)Operational Implication
Precursor Ion m/z 233.1m/z 205.1Mass resolution separates parent ions easily.
Primary Fragment m/z 161.1 (Isopropyl-Benz)m/z 133.1 (Methyl-Benz)Distinct primary daughters allow specific MRM channels.
Secondary Loss -42 Da (Propene)-15 Da (Methyl radical)*Methyl loss is energetically difficult. The 2-Methyl analog retains the methyl group longer, shifting the fragmentation energy profile.
Retention Time Later eluting (More lipophilic)Earlier elutingThe isopropyl group increases retention on C18 columns by ~1.5 - 2.0 mins.
Comparison 2: ESI Positive vs. Negative Mode

While the carboxylic acid suggests Negative Mode (ESI-) viability, the benzimidazole core dictates Positive Mode (ESI+) superiority.

ParameterESI Positive Mode (+)ESI Negative Mode (-)Recommendation
Ionization Site Imidazole Nitrogen (Basic)Carboxylic Acid (Acidic)ESI (+)
Precursor


--
Key Transition

(Dealkylation)

(Decarboxylation,

)
ESI(+) provides more structural information.[1]
Sensitivity High (10x higher S/N)ModerateBenzimidazole protonation is highly efficient.
Buffer Compatibility Formic Acid / Ammonium FormateAmmonium Acetate / BicarbonateAcidic mobile phases stabilize the column and peak shape.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating . If the ratio of the Quantifier (161) to Qualifier (119) deviates by >20% from the standard, the run is flagged as invalid (potential co-elution).

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18,

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Profile
Time (min)% BEvent
0.05Load/Desalt
0.55--
3.095Elution of IPB-PA
4.095Wash
4.15Re-equilibration
Mass Spectrometry Parameters (ESI+)
  • Source Temp: 500°C

  • Capillary Voltage: 3500 V

  • Curtain Gas: 30 psi

MRM Table:

Transition Type Precursor (m/z) Product (m/z) Dwell (ms) Collision Energy (eV) Logic
Quantifier 233.1 161.1 50 25 Loss of propionic side chain (High Intensity).
Qualifier 1 233.1 119.1 50 40 Sequential loss of isopropyl (High Specificity).

| Qualifier 2 | 233.1 | 215.1 | 50 | 15 | Loss of water (Confirmation of acid group). |

Method Development Decision Workflow

Use this logic flow to troubleshoot sensitivity or selectivity issues during assay development.

MethodWorkflow Start Start Method Development Target: IPB-PA CheckMode Scan ESI+ and ESI- Start->CheckMode Decision1 Is Sensitivity Sufficient? CheckMode->Decision1 OptESI Proceed with ESI+ (Use Acidic Mobile Phase) Decision1->OptESI Yes (Preferred) SwitchMode Switch to ESI- (Monitor m/z 231 -> 187) Decision1->SwitchMode No (Rare) FragCheck Optimize Collision Energy (CE) for m/z 161 OptESI->FragCheck Interference Check Matrix Interference FragCheck->Interference FinalMethod Finalize Method (Quant: 161, Qual: 119) Interference->FinalMethod Clean Baseline UseQual Use High-Energy Fragment (m/z 119 or 92) as Quantifier Interference->UseQual High Noise

Figure 2: Decision tree for optimizing the detection of IPB-PA in complex matrices.

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted benzimidazoles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[2][3] Link (Context: General fragmentation rules for benzimidazoles).

  • Mistri, H. N., et al. (2007). Identification of degradation products of Telmisartan (benzimidazole derivative) using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.[2] Link (Context: Analogous fragmentation of benzimidazole-carboxylic acid drugs).

  • Vrkoslav, V., et al. (2012). Structural characterization of benzimidazole derivatives by electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Link (Context: Mechanisms of N-dealkylation).

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds: Carboxylic Acids and Alkyl Groups.[4]Link (Context: Propionic acid neutral loss mechanisms).

Sources

Technical Comparison Guide: Reference Standards for 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide evaluates reference standard grades for 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid (CAS: 797812-92-1; HCl Salt CAS: 1097721-71-5).[1] This compound is a critical process-related impurity and structural intermediate often encountered in the synthesis of benzimidazole-based therapeutics (e.g., antihistamines, proton pump inhibitors, and novel NAMPT activators).[1]

Accurate quantification of this impurity is essential for meeting ICH Q3A/B thresholds in Active Pharmaceutical Ingredients (APIs).[1] This guide compares available standard grades to help you select the fit-for-purpose material for your specific development phase.[1]

Chemical Identity
  • IUPAC Name: 2-(2-propan-2-ylbenzimidazol-1-yl)propanoic acid[1]

  • Molecular Formula: C₁₃H₁₆N₂O₂[1]

  • Molecular Weight: 232.28 g/mol (Free Acid)[1]

  • Key Structural Features: Benzimidazole core, 2-Isopropyl substitution, N1-Propionic acid tail.[1][2]

Comparative Analysis: Selecting the Right Standard

The choice of reference standard significantly impacts the validity of your analytical method.[1] Below is a direct comparison of the three primary grades available for this specific compound.

Grade Comparison Matrix
FeaturePrimary Reference Standard (ISO 17034) Secondary Analytical Standard Research Grade Chemical
Primary Use GMP Release Testing, Calibration of Secondary StdsMethod Development, Validation, Routine QCEarly R&D, Synthesis Starting Material
Purity (HPLC) > 99.0% (Certified Mass Balance)> 98.0% (Area %)> 95% (Variable)
Traceability SI-Traceable (qNMR / Mass Balance)Traceable to Internal LotNone
Water/Solvent Content Quantified (KF / TGA)Quantified (KF)Not Tested
Characterization 1H-NMR, 13C-NMR, MS, IR, HPLC, ROI1H-NMR, MS, HPLC1H-NMR (Identity only)
Cost Factor High (

)
Moderate (

)
Low ($)
Expert Insight: The "Purity Trap"

Warning: For benzimidazole derivatives like this, "Research Grade" materials often contain significant levels of the regioisomer (3-(2-isopropyl-benzoimidazol-1-yl)-propionic acid) or the decarboxylated degradant (2-isopropyl-1-ethyl-benzimidazole).[1] Using a standard without specific isomer qualification (NOESY NMR) can lead to quantification errors of up to 15% due to co-elution.

[1] Recommendation: For any filing or validation work (Phase 1+), utilize a Secondary Analytical Standard at minimum, with a Certificate of Analysis (CoA) that explicitly confirms regioisomeric purity.[1]

Experimental Protocol: Impurity Profiling

The following protocol is a self-validating system designed to separate this compound from common benzimidazole APIs.

Methodology: Reverse-Phase HPLC with PDA Detection

Objective: Achieve resolution (Rs > 2.0) between the impurity and the parent API.[1]

1. Reagents & Preparation:

  • Diluent: Water:Acetonitrile (50:50 v/v) + 0.1% Formic Acid.[1]

  • Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 5 µg/mL (0.5% level relative to API).

2. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 275 nm (Benzimidazole characteristic max).[1]

  • Temperature: 30°C.

3. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Injection
15.04060Elution of Impurity
20.01090Wash
25.09010Re-equilibration

4. System Suitability Criteria:

  • Tailing Factor: < 1.5.[1][3]

  • % RSD (n=6): < 2.0% for peak area.[1]

  • Retention Time: Impurity typically elutes before the more hydrophobic parent API (approx.[1] RRT 0.6 - 0.8).

Visualizations

Figure 1: Synthesis & Impurity Origin Pathway

This diagram illustrates how this impurity typically forms during the N-alkylation step of the benzimidazole core, highlighting the risk of regioisomer formation.[1]

SynthesisPathway Start 2-Isopropyl benzimidazole Inter Intermediate Mixture Start->Inter + Base (NaH/K2CO3) Reagent Ethyl 2-bromopropionate (or Acrylic Acid) Reagent->Inter Target Target Impurity: 2-(2-Isopropyl-benzoimidazol-1-yl)- propionic acid Inter->Target N1-Alkylation (Major Product) Isomer Regioisomer: 3-(...)-propionic acid (Critical Separation) Inter->Isomer N3-Alkylation (Minor Product)

Caption: Formation pathway showing the competitive N-alkylation that necessitates high-specificity reference standards.

Figure 2: Analytical Validation Workflow

A logical flow for qualifying the reference standard before use in GMP testing.

ValidationWorkflow Step1 Receive Reference Standard Step2 Check CoA for Regioisomer Purity Step1->Step2 Decision Isomer Purity > 99%? Step2->Decision Pass Perform ID Test (RT match with sample) Decision->Pass Yes Fail Perform qNMR or NOESY Verification Decision->Fail No / Not Listed Final Release for Use in Quantification Pass->Final Fail->Pass Confirmed

Caption: Decision tree for verifying reference standard suitability prior to analytical method validation.

References

  • International Council for Harmonisation (ICH). (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 797812-92-1.[1] Retrieved from [Link][1]

  • European Pharmacopoeia (Ph.[1] Eur.). (2024).[1] General Chapter 5.12: Reference Standards.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.